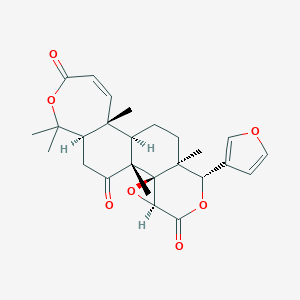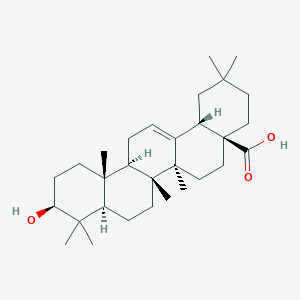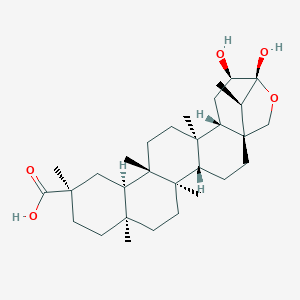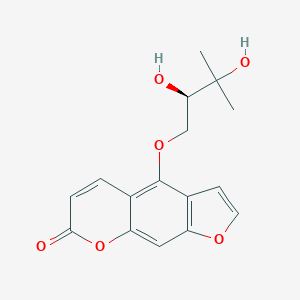
Perivina
Descripción general
Descripción
Es una molécula compleja que ha demostrado potencial en diversas aplicaciones terapéuticas, particularmente en el tratamiento de la enfermedad de Alzheimer debido a su capacidad para estabilizar el complejo de proteínas asociadas al retinoblastoma (RbAp48) . Además, Perivin exhibe actividades hipotensivas y relajantes musculares .
Aplicaciones Científicas De Investigación
Perivin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar reacciones y mecanismos orgánicos complejos.
Biología: Investigado por sus posibles efectos en los procesos celulares y las interacciones proteicas.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y químicos.
Mecanismo De Acción
El mecanismo de acción de Perivin implica su interacción con el complejo de proteínas asociadas al retinoblastoma (RbAp48). Al estabilizar este complejo, Perivin puede ayudar a resolver la inestabilidad asociada con la enfermedad de Alzheimer . Además, se cree que las actividades hipotensivas y relajantes musculares de Perivin están mediadas a través de su interacción con dianas moleculares y vías específicas involucradas en la regulación de la presión arterial y la contracción muscular .
Análisis Bioquímico
Biochemical Properties
Perivine plays a pivotal role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. Notably, Perivine is known to interact with acetyl coenzyme A-dependent O-acetyltransferases, such as minovincinine-19-O-acetyltransferase and deacetylvindoline-4-O-acetyltransferase . These interactions are essential for the biosynthesis of other indole alkaloids, where Perivine acts as a substrate or modulator, affecting the catalytic efficiency of these enzymes.
Cellular Effects
Perivine exerts significant effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Perivine has been shown to affect the expression of genes involved in the biosynthesis of other alkaloids in Catharanthus roseus . Additionally, it impacts cellular metabolism by altering the flux through metabolic pathways, thereby affecting the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of Perivine involves its binding interactions with various biomolecules. Perivine can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, Perivine binds to specific sites on acetyltransferases, modulating their activity and thereby influencing the biosynthesis of other alkaloids . This binding can result in either the inhibition or activation of these enzymes, depending on the context and concentration of Perivine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Perivine change over time. Studies have shown that Perivine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to Perivine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Perivine vary with different dosages in animal models. At low doses, Perivine may exhibit therapeutic effects without significant toxicity. At higher doses, Perivine can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain concentration of Perivine is required to elicit a measurable biological response.
Metabolic Pathways
Perivine is involved in several metabolic pathways, particularly those related to the biosynthesis of indole alkaloids. It interacts with enzymes such as strictosidine synthase and tryptophan decarboxylase, which are crucial for the formation of intermediate compounds in these pathways . Perivine’s involvement in these pathways can affect the levels of various metabolites, influencing the overall metabolic flux within the cell.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Perivin implica múltiples pasos, comenzando con moléculas orgánicas más simples. Una ruta sintética común incluye la formación de la estructura central a través de una serie de reacciones de ciclización. Las condiciones de reacción generalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar que el producto deseado se obtenga con alta pureza.
Métodos de Producción Industrial
La producción industrial de Perivin requiere la ampliación de los métodos de síntesis de laboratorio. Esto implica optimizar las condiciones de reacción para lograr mayores rendimientos y pureza. Las técnicas como la deposición química en fase vapor y la deposición térmica en fase vapor se utilizan a menudo en la producción a gran escala de compuestos orgánicos complejos como Perivin .
Análisis De Reacciones Químicas
Tipos de Reacciones
Perivin experimenta diversas reacciones químicas, que incluyen:
Oxidación: Perivin puede oxidarse para formar diferentes estados de oxidación, lo que puede alterar su actividad biológica.
Reducción: Las reacciones de reducción pueden convertir Perivin en sus formas reducidas, lo que podría afectar sus propiedades terapéuticas.
Sustitución: Perivin puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro, lo que lleva a la formación de derivados con diferentes propiedades.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Agentes Reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.
Reactivos de Sustitución: Los halógenos y los agentes alquilantes se utilizan a menudo en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de Perivin puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de compuestos sustituidos con diferentes grupos funcionales.
Comparación Con Compuestos Similares
Perivin se puede comparar con otros compuestos similares como la vobasina, la coronaridina y la dicomina . Estos compuestos comparten algunas similitudes estructurales y exhiben actividades biológicas similares, como efectos hipotensores y relajantes musculares. La capacidad única de Perivin para estabilizar el complejo RbAp48 lo diferencia de estos otros compuestos, destacando su potencial aplicación terapéutica en la enfermedad de Alzheimer .
Lista de Compuestos Similares
- Vobasina
- Coronaridina
- Dicomina
Las propiedades distintivas de Perivin y sus potenciales aplicaciones terapéuticas lo convierten en un compuesto de gran interés en la investigación científica y las aplicaciones industriales.
Propiedades
IUPAC Name |
methyl (1S,14R,15E,18S)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-11-10-21-16-8-14-12-6-4-5-7-15(12)22-19(14)17(23)9-13(11)18(16)20(24)25-2/h3-7,13,16,18,21-22H,8-10H2,1-2H3/b11-3-/t13-,16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTORRNHKYVXSU-XXMLWKDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN[C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043270 | |
| Record name | Perivine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2673-40-7 | |
| Record name | Perivine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2673-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perivine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002673407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perivine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERIVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G388O8884F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)











